molecular formula C9H15FO B13424950 2-Fluoro-2,6,6-trimethylcyclohexan-1-one

2-Fluoro-2,6,6-trimethylcyclohexan-1-one

Cat. No.: B13424950
M. Wt: 158.21 g/mol
InChI Key: XCCNEYHYEHDTMX-UHFFFAOYSA-N
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Description

2-Fluoro-2,6,6-trimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by the presence of a fluorine atom and three methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one typically involves the fluorination of 2,6,6-trimethylcyclohexanone. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2,6,6-trimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2,6,6-trimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,6,6-trimethylcyclohexan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H15FO

Molecular Weight

158.21 g/mol

IUPAC Name

2-fluoro-2,6,6-trimethylcyclohexan-1-one

InChI

InChI=1S/C9H15FO/c1-8(2)5-4-6-9(3,10)7(8)11/h4-6H2,1-3H3

InChI Key

XCCNEYHYEHDTMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)(C)F)C

Origin of Product

United States

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